molecular formula C9H13NS B1532549 3-[1-(Methylsulfanyl)ethyl]aniline CAS No. 1215308-75-0

3-[1-(Methylsulfanyl)ethyl]aniline

Cat. No.: B1532549
CAS No.: 1215308-75-0
M. Wt: 167.27 g/mol
InChI Key: OSTQWAREBXRUSD-UHFFFAOYSA-N
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Description

“3-[1-(Methylsulfanyl)ethyl]aniline” is a chemical compound with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol . It is available in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13NS/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,10H2,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 167.27 g/mol .

Scientific Research Applications

Green Chemistry Innovations

The synthesis and application of 3-[1-(Methylsulfanyl)ethyl]aniline in green chemistry are notable. For example, anilines, including derivatives similar to this compound, have been used in sequential coupling reactions with cyclic carbonates under the catalysis of faujasites. This process yields N,N-dimethyl derivatives through a highly chemoselective process that involves transesterification followed by selective N-methylation, showcasing the potential of such compounds in sustainable chemical processes (Selva, Perosa, & Fabris, 2008).

Organic Chemistry Frontiers

In organic synthesis, compounds like this compound serve as building blocks. For instance, the facile assembly of sulfonated oxindoles through the insertion of sulfur dioxide starting from anilines demonstrates the versatility of aniline derivatives in synthesizing complex organic molecules. This process highlights the role of anilines as aryl sources in the generation of sulfonyl radicals, leading to products with broad reaction scopes under mild conditions (Liu, Zheng, & Wu, 2017).

Spectroscopic and Theoretical Investigations

The detailed spectroscopic (FT-IR, UV-Vis) and theoretical (HF, DFT) investigations of aniline derivatives, including compounds similar to this compound, provide insights into their structural and electronic properties. Such studies not only elucidate the crystal structure but also the molecular geometry, electronic absorption spectra, vibrational frequencies, and thermodynamic properties, contributing to a deeper understanding of these compounds' chemical behavior (Ceylan et al., 2016).

Electrochemical Applications

The electrooxidative polymerization of aromatic compounds, including aniline derivatives, in specific ionic liquids leads to the formation of polymer films with enhanced morphological structure and significant increases in electroconductivity. This application demonstrates the potential of this compound and related compounds in the development of advanced materials with desirable electronic properties (Sekiguchi, Atobe, & Fuchigami, 2003).

Corrosion Inhibition

Aniline derivatives, including those structurally related to this compound, have been synthesized and evaluated for their corrosion inhibition properties on mild steel in acidic environments. These compounds exhibit efficient corrosion inhibition, suggesting their potential application in protecting metals from corrosion, which is critical in various industrial processes (Daoud et al., 2014).

Safety and Hazards

“3-[1-(Methylsulfanyl)ethyl]aniline” is classified as a dangerous substance. It has hazard statements H302, H312, H315, H318, H332, and H335 . This means it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye damage and may cause respiratory irritation .

Properties

IUPAC Name

3-(1-methylsulfanylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTQWAREBXRUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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